molecular formula C16H23N3O3 B13720286 4-[(Carbamoylmethylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester

4-[(Carbamoylmethylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B13720286
M. Wt: 305.37 g/mol
InChI Key: RBVVLPMXNGROTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Carbamoylmethylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester is a complex organic compound with a unique structure that includes a piperidine ring, a carbamoylmethylamino group, and a benzyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Carbamoylmethylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of piperidine with a carbamoylmethylamino derivative under controlled conditions to form the intermediate. This intermediate is then reacted with benzyl chloroformate to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(Carbamoylmethylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl ester group, often using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

4-[(Carbamoylmethylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Carbamoylmethylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Carbamoylmethylamino)-methyl]-piperidine-1-carboxylic acid methyl ester
  • 4-[(Carbamoylmethylamino)-methyl]-piperidine-1-carboxylic acid ethyl ester
  • 4-[(Carbamoylmethylamino)-methyl]-piperidine-1-carboxylic acid propyl ester

Uniqueness

4-[(Carbamoylmethylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester is unique due to its specific ester group, which can influence its reactivity and interaction with biological targets. The benzyl ester group provides distinct steric and electronic properties compared to other ester derivatives, potentially leading to different biological activities and applications.

Properties

Molecular Formula

C16H23N3O3

Molecular Weight

305.37 g/mol

IUPAC Name

benzyl 4-[[(2-amino-2-oxoethyl)amino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C16H23N3O3/c17-15(20)11-18-10-13-6-8-19(9-7-13)16(21)22-12-14-4-2-1-3-5-14/h1-5,13,18H,6-12H2,(H2,17,20)

InChI Key

RBVVLPMXNGROTQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CNCC(=O)N)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.